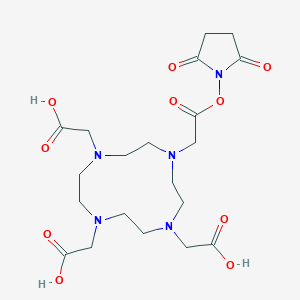
1-Cloro-4-(1,3-dibromopropil)benceno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Chloro-4-(1,3-dibromopropyl)benzene” is a chemical compound with the molecular formula C9H9Br2Cl . It has an average mass of 312.429 Da and a monoisotopic mass of 309.875946 Da .
Molecular Structure Analysis
The InChI code for “1-Chloro-4-(1,3-dibromopropyl)benzene” is 1S/C9H9Br2Cl/c10-6-5-9(11)7-1-3-8(12)4-2-7/h1-4,9H,5-6H2 . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
While specific chemical reactions involving “1-Chloro-4-(1,3-dibromopropyl)benzene” are not available, benzene derivatives like this one can undergo nucleophilic substitution reactions . These reactions typically involve the addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion.
Physical And Chemical Properties Analysis
The molecular weight of “1-Chloro-4-(1,3-dibromopropyl)benzene” is 312.43 . It should be stored at refrigerated temperatures for optimal stability .
Mecanismo De Acción
1-Chloro-4-(1,3-dibromopropyl)benzene is a halogenated hydrocarbon, which means that it can undergo a variety of reactions with other molecules. These reactions can be either covalent or ionic in nature. In covalent reactions, 1-Chloro-4-(1,3-dibromopropyl)benzene can form covalent bonds with other molecules, while in ionic reactions, it can form ionic bonds with other molecules. Additionally, 1-Chloro-4-(1,3-dibromopropyl)benzene can undergo a variety of oxidation-reduction reactions, which can be used for the synthesis of other compounds.
Biochemical and Physiological Effects
1-Chloro-4-(1,3-dibromopropyl)benzene has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of many drugs and other compounds. Additionally, it has been found to have an inhibitory effect on the enzyme glucosidase, which is involved in the metabolism of carbohydrates. Furthermore, it has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the metabolism of acetylcholine. Finally, it has been found to have an inhibitory effect on the enzyme lipoxygenase, which is involved in the metabolism of lipids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Chloro-4-(1,3-dibromopropyl)benzene has several advantages for lab experiments. It is a relatively inexpensive compound, and it is easily synthesized using a variety of methods. Additionally, it is a relatively non-toxic compound, and it has been found to have a wide range of biochemical and physiological effects. However, it is important to note that 1-Chloro-4-(1,3-dibromopropyl)benzene is a halogenated hydrocarbon, and it can react with other molecules in unpredictable ways. Therefore, it is important to take appropriate safety precautions when handling and using 1-Chloro-4-(1,3-dibromopropyl)benzene in lab experiments.
Direcciones Futuras
1-Chloro-4-(1,3-dibromopropyl)benzene has a wide range of potential applications, and there are many potential future directions for research. For example, further research could be conducted on the biochemical and physiological effects of 1-Chloro-4-(1,3-dibromopropyl)benzene, as well as its potential uses in drug delivery, polymer synthesis, and pesticide formulations. Additionally, further research could be conducted on the synthesis of 1-Chloro-4-(1,3-dibromopropyl)benzene, as well as the potential for using it in the synthesis of other compounds. Finally, further research could be conducted on the potential for using 1-Chloro-4-(1,3-dibromopropyl)benzene as a fuel or energy source.
Métodos De Síntesis
1-Chloro-4-(1,3-dibromopropyl)benzene can be synthesized by a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the metal-catalyzed reaction. The Williamson ether synthesis involves the reaction of a phenol with a halogenated alkyl halide, while the Grignard reaction involves the reaction of a halogenated alkyl halide with a Grignard reagent. The metal-catalyzed reaction involves the reaction of a halogenated alkyl halide with a metal catalyst, such as palladium or nickel.
Aplicaciones Científicas De Investigación
Ciencia de los Materiales: Síntesis Avanzada de Polímeros
1-Cloro-4-(1,3-dibromopropil)benceno: se utiliza en la ciencia de los materiales para la síntesis de polímeros avanzados. Su estructura halogenada lo convierte en un candidato ideal para crear materiales ignífugos. El compuesto se puede incorporar a la columna vertebral de los polímeros para mejorar su estabilidad térmica y resistencia a la combustión .
Ciencias de la Vida: Explorando Mecanismos Celulares
En las ciencias de la vida, este compuesto sirve como una sonda molecular para estudiar los mecanismos celulares. Debido a su naturaleza reactiva, se puede utilizar para etiquetar proteínas o secuencias de ADN específicas, lo que permite a los investigadores rastrear los procesos biológicos en tiempo real y comprender la dinámica celular .
Síntesis Química: Bloques de Construcción para Moléculas Complejas
Los átomos de bromo y cloro reactivos del compuesto lo convierten en un bloque de construcción versátil en la síntesis química. A menudo se utiliza en la preparación de moléculas orgánicas complejas, sirviendo como precursor para reacciones de acoplamiento que forman enlaces carbono-carbono y carbono-heteroátomo .
Cromatografía: Modificador de la Fase Estacionaria
En la cromatografía, This compound se puede utilizar para modificar la fase estacionaria. Su introducción a las columnas cromatográficas puede alterar los tiempos de retención de los analitos, mejorando la separación de sustancias con propiedades físicas y químicas similares .
Investigación Analítica: Patrones de Referencia
La investigación analítica se beneficia de este compuesto ya que se puede utilizar para crear patrones de referencia. Estos patrones son esenciales para calibrar instrumentos y validar métodos analíticos, asegurando la precisión y confiabilidad de los resultados experimentales .
Estudios Ambientales: Análisis de Contaminantes
La estabilidad y las propiedades espectrales distintivas del compuesto lo hacen adecuado para estudios ambientales, particularmente en el análisis de contaminantes. Puede actuar como un estándar interno o trazador para detectar y cuantificar la presencia de sustancias peligrosas en varios ecosistemas .
Propiedades
IUPAC Name |
1-chloro-4-(1,3-dibromopropyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2Cl/c10-6-5-9(11)7-1-3-8(12)4-2-7/h1-4,9H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVDJKHFXPAGRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCBr)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460323 |
Source


|
| Record name | 1-chloro-4-(1,3-dibromopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19714-76-2 |
Source


|
| Record name | 1-chloro-4-(1,3-dibromopropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1,1-Dimethylethyl [2-hydroxy-2-(1-naphthalenyl)ethyl]carbamate](/img/structure/B186628.png)

![4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid](/img/structure/B186630.png)


